molecular formula C9H11ClO2S B1280232 3-Phenylpropane-1-sulfonyl chloride CAS No. 63014-04-0

3-Phenylpropane-1-sulfonyl chloride

Cat. No.: B1280232
CAS No.: 63014-04-0
M. Wt: 218.7 g/mol
InChI Key: DUWPDKKXSBXWLY-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H11ClO2S and its molecular weight is 218.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

A study by Wu and Gau (2003) explored the use of N-sulfonylated β-amino alcohols, prepared from alkyl- or aryl-sulfonyl chlorides, in catalytic asymmetric diethylzinc additions to benzaldehyde. The electron-withdrawing abilities of ligands, like 3-Phenylpropane-1-sulfonyl chloride, were correlated with the electronic properties of sulfonyl group substituents (Wu & Gau, 2003).

Asymmetric Radical Reactions

Kameyama and Kamigata (1989) reported the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene catalyzed by ruthenium complexes. This process generated optically active adducts, showcasing the utility of sulfonyl chlorides in stereoselective synthesis (Kameyama & Kamigata, 1989).

Antibacterial Agents

Abbasi et al. (2020) conducted a study on the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine using various sulfonyl chlorides. These derivatives exhibited potential as antibacterial agents against pathogens like Bacillus subtilis and Escherichia coli (Abbasi et al., 2020).

Solid-Phase Synthesis

Holte, Thijs, and Zwanenburg (1998) utilized polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting the role of sulfonyl chlorides in facilitating solid-phase organic synthesis (Holte, Thijs, & Zwanenburg, 1998).

In Vitro Anticancer Evaluation

Salinas-Torres et al. (2022) described the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its moderate activity against various cancer cell lines. This research demonstrates the potential of sulfonyl chloride derivatives in medicinal chemistry and drug design (Salinas-Torres et al., 2022).

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1-sulfonyl chloride involves the formation of a cationic intermediate with four π electrons delocalized over five carbon nuclei . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

3-Phenylpropane-1-sulfonyl chloride is classified as a dangerous substance . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-phenylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPDKKXSBXWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503087
Record name 3-Phenylpropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63014-04-0
Record name 3-Phenylpropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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